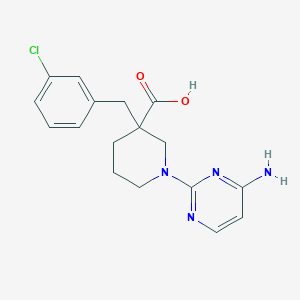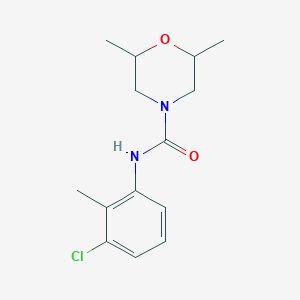![molecular formula C21H23NO5 B5357934 ethyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate](/img/structure/B5357934.png)
ethyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is particularly interesting due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol, ethyl 2-methyl-1H-indole-3-carboxylate, and appropriate reagents for functional group transformations.
Stepwise Synthesis:
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 5-keto or 5-aldehyde derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex indole derivatives.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its indole core, which is known to interact with various biological targets.
Antimicrobial Activity: Investigated for its potential antimicrobial properties.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer activities.
Industry
Material Science:
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The indole core is known to bind to various protein targets, modulating their activity. The methoxyphenoxyethyl side chain may enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-methyl-1H-indole-3-carboxylate: Lacks the hydroxyl and methoxyphenoxyethyl groups, making it less versatile in biological applications.
5-Hydroxy-2-methyl-1H-indole-3-carboxylate: Similar but lacks the ethyl and methoxyphenoxyethyl groups, affecting its chemical reactivity and biological activity.
Uniqueness
Ethyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indole-3-carboxylate is unique due to the combination of functional groups that enhance its chemical reactivity and potential biological activities. The presence of the methoxyphenoxyethyl side chain distinguishes it from simpler indole derivatives, providing additional sites for chemical modification and interaction with biological targets.
Eigenschaften
IUPAC Name |
ethyl 5-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-2-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-4-26-21(24)20-14(2)22(17-10-9-15(23)13-16(17)20)11-12-27-19-8-6-5-7-18(19)25-3/h5-10,13,23H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBANOUXSXPDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCOC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B5357859.png)
![N-[(Z)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B5357871.png)

![2-[(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]hexan-1-ol](/img/structure/B5357887.png)
![1-[(3-Ethoxy-2-phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B5357891.png)
![4-[6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B5357898.png)
![[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]methanone](/img/structure/B5357904.png)
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-isobutylpiperazine](/img/structure/B5357911.png)
![1-(3-fluorophenyl)-6,7-dimethoxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B5357917.png)
![ethyl 3-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B5357944.png)
![2-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)tetrahydrofuran-2-carboxamide](/img/structure/B5357960.png)
![1-{[4-(2-Fluorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide](/img/structure/B5357977.png)

